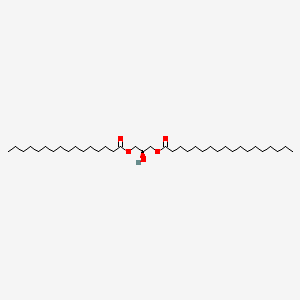![molecular formula C15H16NO4- B12360609 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester](/img/structure/B12360609.png)
2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID is a chemical compound with the molecular formula C15H17NO4. It is known for its unique spirocyclic structure, which includes a nitrogen atom within the spiro ring system. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID typically involves the reaction of a suitable spirocyclic precursor with a benzyloxycarbonyl (CBZ) protecting group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the CBZ protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce free amines.
科学的研究の応用
2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets. The CBZ protecting group can be removed under reductive conditions, revealing the active amine, which can then interact with enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID: Lacks the CBZ protecting group, making it more reactive.
2-CBZ-2-AZA-SPIRO[3.4]OCTANE-6-CARBOXYLIC ACID: Contains a larger spiro ring, which can affect its chemical properties and reactivity.
Uniqueness
2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID is unique due to its specific spirocyclic structure and the presence of the CBZ protecting group. This combination provides a balance between stability and reactivity, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C15H16NO4- |
|---|---|
分子量 |
274.29 g/mol |
IUPAC名 |
2-phenylmethoxycarbonyl-2-azaspiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C15H17NO4/c17-13(18)12-6-15(7-12)9-16(10-15)14(19)20-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/p-1 |
InChIキー |
TXYJSXKXMYOUBY-UHFFFAOYSA-M |
正規SMILES |
C1C(CC12CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


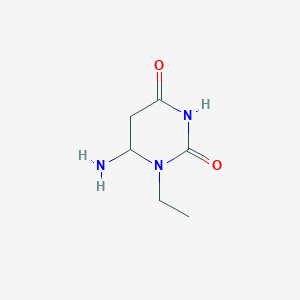
![Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride](/img/structure/B12360534.png)
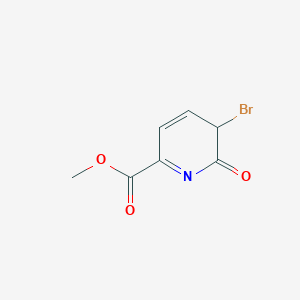
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B12360545.png)



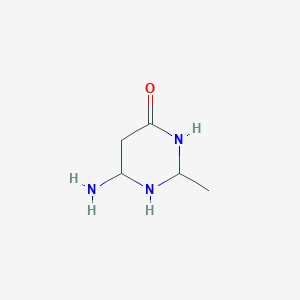

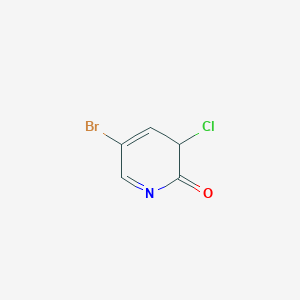
![ethyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360586.png)

